N-(2-Fluorophenyl)acetamide
Overview
Description
N-(2-Fluorophenyl)acetamide, also known as 2’-Fluoroacetanilide, is an organic compound with the molecular formula C8H8FNO. It is a derivative of acetanilide, where a fluorine atom is substituted at the ortho position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Fluorophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with acetic anhydride. The reaction typically proceeds under mild conditions, with the use of a base such as pyridine to facilitate the acetylation process. The reaction can be represented as follows:
2-Fluoroaniline+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of triethylamine as an acid-binding agent and toluene as a solvent can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used
Scientific Research Applications
N-(2-Fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the biological context .
Comparison with Similar Compounds
N-Phenylacetamide: Lacks the fluorine substitution, resulting in different chemical and biological properties.
N-(4-Fluorophenyl)acetamide: The fluorine atom is positioned at the para position, affecting its reactivity and interaction with biological targets.
N-(2-Chlorophenyl)acetamide: Substitution with chlorine instead of fluorine alters the compound’s electronic properties and reactivity.
Uniqueness: N-(2-Fluorophenyl)acetamide is unique due to the ortho-fluorine substitution, which significantly influences its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with molecular targets .
Properties
IUPAC Name |
N-(2-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZPZBPZWHEIDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192938 | |
Record name | N-(2-Fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-31-5 | |
Record name | 2′-Fluoroacetanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Fluorophenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 399-31-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-fluorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities has N-(2-Fluorophenyl)acetamide been investigated for?
A1: this compound has shown promising results as a building block for developing novel drug candidates. Research has primarily focused on its potential as an antitumor agent [] and an anticonvulsant and antidepressant []. Further studies are necessary to fully elucidate its mechanism of action and therapeutic potential.
Q2: How does the fluorine atom in this compound influence its biological activity?
A2: While this compound itself hasn't been extensively studied, research on similar compounds suggests that the fluorine atom plays a crucial role in its activity. Studies on 5-substituted quinoxalines, where fluorine is also present at the ortho position relative to a nitrogen atom, showed distinct effects on the molecule's NMR spectra []. This suggests the fluorine atom's electronegativity significantly influences the electronic environment of the molecule, potentially impacting its binding affinity to biological targets. Similarly, research on dithiobisacetamides with fluorine substitutions highlighted their potency as urease inhibitors, indicating the fluorine atom's contribution to target binding and biological activity [].
Q3: Are there any studies on the structure-activity relationship (SAR) of this compound derivatives?
A3: While specific SAR studies focusing solely on this compound are limited, research on closely related derivatives provides valuable insights. For example, a series of novel 1,3-disubstituted pyridazinone derivatives, incorporating the this compound moiety, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines []. The study found that modifications on the pyridazinone ring significantly affected the antitumor potency, indicating the importance of structural variations on the activity of compounds containing the this compound scaffold.
Q4: What is known about the synthesis of this compound?
A4: this compound can be synthesized from 2-fluoroaniline as a starting material. One approach involves a multi-step synthesis that includes acetylation, sulfonylation, ammonolysis, deacetylation, chlorine displacement, and desulfonamide reactions []. This process results in the formation of 2-chloro-6-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds, including this compound.
Q5: Have any computational studies been conducted on this compound?
A5: Yes, computational studies using Density Functional Theory (DFT) have been conducted on 4-fluoroacetanilide, a structural isomer of this compound []. These simulations focused on understanding the origin of low-frequency terahertz (THz) resonances in organic molecules. The study revealed that the strategic placement of the fluorine atom in 4-fluoroacetanilide significantly enhanced THz resonances below 1 THz. This finding highlights the potential of computational methods like DFT in studying the structural and electronic properties of this compound and its derivatives.
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